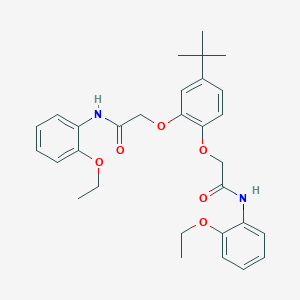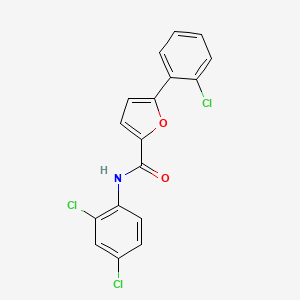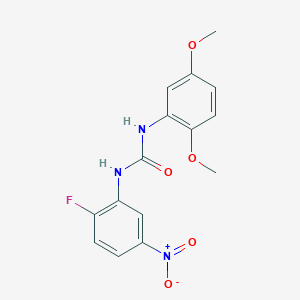
2,7-Dibromo-4-nitro-9h-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-4-nitro-9H-fluorene: is a halogenated polycyclic aromatic compound It is a derivative of fluorene, which is a fundamental structure in organic chemistry known for its stability and unique electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-4-nitro-9H-fluorene typically involves multi-step reactions. One common method includes the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This can be achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves introducing a nitro group at the 4 position, which can be done using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,7-Dibromo-4-nitro-9H-fluorene can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene core, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Tin(II) chloride in hydrochloric acid, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of 2,7-Dibromo-4-amino-9H-fluorene.
Oxidation: Formation of fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,7-Dibromo-4-nitro-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For instance, the amino derivative of this compound has been studied for its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-4-nitro-9H-fluorene and its derivatives depends on the specific application. In electronic devices, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device. In biological systems, the nitro and amino derivatives can interact with cellular components, potentially disrupting cellular processes and leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,7-Dibromo-4-amino-9H-fluorene: The amino group provides different reactivity and potential biological activity compared to the nitro group.
2,7-Dibromo-9,9-dioctylfluorene: The addition of alkyl groups enhances solubility and processability in industrial applications.
Uniqueness: 2,7-Dibromo-4-nitro-9H-fluorene stands out due to the presence of both bromine and nitro groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in research exploring new biological activities.
Eigenschaften
CAS-Nummer |
1785-07-5 |
|---|---|
Molekularformel |
C13H7Br2NO2 |
Molekulargewicht |
369.01 g/mol |
IUPAC-Name |
2,7-dibromo-4-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Br2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2 |
InChI-Schlüssel |
FTPVHHUIHJNXJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)



![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)







